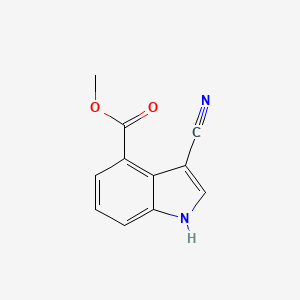
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a chemical compound with the molecular formula C13H13BrN2O2 and a molecular weight of 30916 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate typically involves the reaction of 4-bromo-3-nitrotoluene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the pyrazole ring. The final product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-Bromo-1-phenylpyrazole-3-carboxylate: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid: The carboxylic acid form, which may have different chemical and biological properties compared to the ester derivatives.
Properties
IUPAC Name |
ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)9(2)16(15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUCVTTXWYINIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)





![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)


![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)


![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)
